2-Isopropenylaniline

Catalog No.
S704887
CAS No.
52562-19-3
M.F
C9H11N
M. Wt
133.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Isopropenylaniline

CAS Number

52562-19-3

Product Name

2-Isopropenylaniline

IUPAC Name

2-prop-1-en-2-ylaniline

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

InChI

InChI=1S/C9H11N/c1-7(2)8-5-3-4-6-9(8)10/h3-6H,1,10H2,2H3

InChI Key

HEDYZFYQYPWWCC-UHFFFAOYSA-N

SMILES

CC(=C)C1=CC=CC=C1N

Canonical SMILES

CC(=C)C1=CC=CC=C1N

2-Isopropenylaniline is an organic compound characterized by its structure, which includes an isopropenyl group attached to an aniline moiety. Its chemical formula is C9H11NC_9H_{11}N, and it has a molecular weight of approximately 135.19 g/mol. The compound appears as a colorless to pale yellow liquid with a distinct amine odor. It is known for its reactivity, particularly in polymerization reactions, and is often utilized in various industrial applications due to its unique chemical properties .

Synthesis of other molecules:

  • One area of research has involved using 2-isopropenylaniline as a starting material for the synthesis of other molecules. For example, a study published in the journal Inorganic Chemistry describes its use in the creation of a colorless amine-coordinated zinc complex [].

Enzyme studies:

  • Another area of research has focused on the role of 2-isopropenylaniline in understanding the behavior of enzymes. A study published in the journal Biochemical Journal investigated the substrate specificity of aniline dioxygenase, an enzyme that breaks down certain organic compounds []. The researchers found that 2-isopropenylaniline played a role in the enzyme's activity.

Other potential applications:

  • There is ongoing research into the potential applications of 2-isopropenylaniline in other areas, such as the development of new materials or drugs. However, this research is still in its early stages, and more information is needed to determine the full potential of this compound.

  • Polymerization: The compound can undergo free radical polymerization, leading to the formation of polymers that have applications in coatings and adhesives.
  • Electrophilic Aromatic Substitution: As an aniline derivative, it can react with electrophiles, allowing for the introduction of various substituents onto the aromatic ring.
  • Nucleophilic Addition: The amine group can act as a nucleophile, participating in reactions with carbonyl compounds to form imines or amines .

The biological activity of 2-Isopropenylaniline has been explored in various studies. It exhibits potential antimicrobial properties and has been investigated for its effectiveness against certain bacterial strains. Additionally, its derivatives have shown promise in anti-cancer research, although more studies are needed to fully understand its mechanisms and efficacy in biological systems .

Several synthesis methods for 2-Isopropenylaniline have been reported:

  • Direct Alkylation: This method involves the alkylation of aniline with isopropenyl bromide or chloride under basic conditions.
  • Condensation Reactions: The compound can also be synthesized via condensation reactions involving isopropenyl alcohol and aniline, often catalyzed by acid or base.
  • Rearrangement Reactions: Certain rearrangements of related compounds can yield 2-Isopropenylaniline as a product .

2-Isopropenylaniline finds a variety of applications across different industries:

  • Chemical Synthesis: It serves as a key intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
  • Coatings and Adhesives: Due to its polymerization capabilities, it is used in formulating coatings and adhesives that require durability and resistance to environmental factors.
  • Corrosion Inhibitors: The compound is also employed as a corrosion inhibitor in metalworking fluids .

Studies on the interactions of 2-Isopropenylaniline with other compounds highlight its versatility:

  • Complex Formation: It has been shown to form complexes with metal ions, which can enhance the stability and efficacy of certain catalysts.
  • Reactivity with Functional Groups: Its interactions with various functional groups have been studied to understand its reactivity patterns, particularly in the context of polymer chemistry .

Several compounds share structural similarities with 2-Isopropenylaniline. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
AnilineSimple amine with phenyl groupWidely used as a precursor for dyes and drugs
N-Isopropyl AnilineIsopropyl group attached to nitrogenExhibits different solubility properties
2-Methyl AnilineMethyl group on the second carbonCommonly used in dye manufacturing
3-IsopropenylanilineIsopropenyl group at the meta positionDifferent reactivity due to position of substituent

2-Isopropenylaniline stands out due to its specific isopropenyl substitution at the ortho position relative to the amine group, which significantly influences its reactivity and application potential compared to other similar compounds .

XLogP3

2.6

UNII

Y32C4K1M5V

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

52562-19-3

Wikipedia

Benzenamine, 2-(1-methylethenyl)-

General Manufacturing Information

Benzenamine, 2-(1-methylethenyl)-: ACTIVE

Dates

Modify: 2023-08-15

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